(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
CAS No.: 1064052-00-1
Cat. No.: VC3273640
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1064052-00-1 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | ICTZUPNLSITARI-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1 |
| SMILES | CC(C)(C)OC(=O)N(C)CC1CCNC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCNC1 |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
The molecular formula of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is , with a molecular weight of approximately 214.3 g/mol. This relatively small molecular weight makes it suitable for a variety of biochemical applications where size-dependent interactions are crucial.
IUPAC Name and Structural Representation
The IUPAC name for this compound is tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate. Its structure incorporates a tert-butyl group attached to the carbamate moiety, which imparts steric hindrance and stability to the molecule. The pyrrolidine ring contributes to the compound’s reactivity and biological activity.
The structural formula can be described as follows:
Physical Properties
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is typically synthesized as a crystalline or powdered solid. Its solubility profile includes moderate solubility in polar organic solvents such as dichloromethane and ethanol but limited solubility in water due to its hydrophobic tert-butyl group.
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate involves the reaction between tert-butyl chloroformate and pyrrolidine derivatives under controlled conditions. The stereochemistry is preserved using chiral starting materials or resolution techniques.
A typical reaction scheme can be summarized as follows:
This reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate carbamate.
Reaction Conditions
Optimal reaction conditions include:
-
Temperature:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Catalyst/Base: Triethylamine or diisopropylethylamine (DIPEA).
Industrial Production Methods
In industrial settings, continuous flow reactors are employed for large-scale synthesis. These systems allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to improved yields and reduced waste.
Chemical Reactions and Stability
Hydrolysis
Like other carbamates, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate undergoes hydrolysis under acidic or basic conditions. This reaction yields the corresponding amine and carbonic acid derivatives.
Nucleophilic Substitution
The pyrrolidine nitrogen acts as a nucleophile in substitution reactions, enabling the synthesis of more complex molecules. These reactions often involve electrophilic agents such as alkyl halides or acyl chlorides.
Stability Profile
The compound exhibits stability under standard storage conditions but decomposes upon prolonged exposure to heat or moisture. It is recommended to store it under inert atmosphere at low temperatures () to prevent degradation.
Mechanism of Action
Enzymatic Interactions
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate modulates the activity of carbamoyltransferases, enzymes involved in amino acid metabolism and neurotransmitter synthesis. This interaction occurs through the transfer of carbamoyl groups from the compound to biological substrates.
Biological Significance
The compound’s ability to interact with enzymes makes it valuable for studying metabolic pathways related to neurotransmission and cellular signaling. Its stereochemistry plays a crucial role in these interactions.
Applications in Biochemical Research
Neuroprotective Effects
Studies suggest that pyrrolidine derivatives similar to (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity. These effects are attributed to the inhibition of apoptotic pathways.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against Gram-positive and Gram-negative bacteria in preliminary studies. This activity may be linked to its ability to disrupt bacterial enzyme function.
Synthetic Utility
In organic synthesis, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate serves as a precursor for more complex molecules due to its reactivity in substitution reactions.
Data Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | ||
| CAS Number | ||
| Solubility | Moderate in polar solvents | |
| Stability | Stable under inert atmosphere |
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic/basic medium | Amine + Carbonic acid derivatives |
| Nucleophilic Substitution | Electrophilic reagents | Substituted derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume